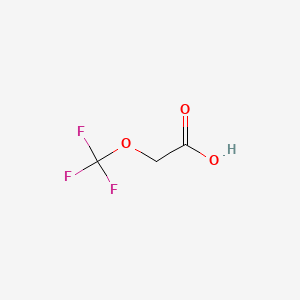

2-(Trifluoromethoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Trifluoromethoxy)acetic acid is an organic compound with the molecular formula C3H3F3O3 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethoxy)acetic acid typically involves the introduction of the trifluoromethoxy group into an acetic acid derivative. One common method is the reaction of trifluoromethanol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of trifluoromethylation reagents, which can introduce the trifluoromethoxy group into various substrates under mild conditions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The trifluoromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 2-(trifluoromethoxy)acetic acid can be achieved through various methods, including the use of trifluoromethoxy reagents in acylation reactions. Its reactivity allows it to participate in multiple organic transformations, making it a valuable intermediate in chemical synthesis .

Drug Development

This compound has been studied for its potential as a pharmaceutical intermediate. Its unique trifluoromethoxy group enhances the biological activity of various compounds, making it a candidate for the development of novel drugs. For instance, it has been utilized in synthesizing compounds that exhibit potent biological activity against specific targets in cancer therapy .

Case Study: Anticancer Agents

A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity. The incorporation of this compound into drug scaffolds improved efficacy against certain cancer cell lines, showcasing its potential in medicinal chemistry .

Herbicide Development

Due to its ability to modify plant growth regulators, this compound has been explored as a precursor for developing new herbicides. Its fluorinated structure contributes to increased stability and efficacy in agricultural applications.

Case Study: Herbicide Efficacy

Research demonstrated that herbicides derived from this compound exhibited enhanced weed control compared to traditional compounds, leading to increased crop yields .

Polymer Production

The compound is also used as an additive in the production of fluoropolymers. It serves as a polymer production aid during the manufacture of fluorinated materials, which are known for their thermal stability and chemical resistance.

Case Study: Fluoropolymer Manufacturing

Studies have shown that incorporating this compound into polymer formulations improves the mechanical properties and thermal stability of the resulting materials .

Data Table: Applications Overview

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceutical | Drug development for anticancer agents | Improved efficacy against cancer cell lines |

| Agricultural | Herbicide development | Enhanced weed control and increased crop yields |

| Material Science | Polymer production aid | Improved thermal stability and mechanical properties |

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and electronic effects that stabilize the compound-protein complex .

Comparaison Avec Des Composés Similaires

Trifluoroacetic acid: Similar in structure but lacks the methoxy group, leading to different chemical properties and applications.

2-Fluoro-2-(trifluoromethoxy)acetic acid: Contains an additional fluorine atom, which can further enhance its chemical stability and biological activity.

Uniqueness: 2-(Trifluoromethoxy)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable tool in the design of new molecules with improved performance in various applications .

Activité Biologique

2-(Trifluoromethoxy)acetic acid (TFMAA) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of TFMAA, including its antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

Chemical Structure and Properties

TFMAA is characterized by the presence of a trifluoromethoxy group attached to an acetic acid moiety. The fluorine atoms in its structure enhance lipophilicity and stability, allowing for unique interactions within biological systems. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that TFMAA exhibits notable antimicrobial activity. Its mechanism of action is believed to involve interaction with microbial membranes or enzymes, which disrupts cellular functions. In various studies, TFMAA has shown effectiveness against a range of bacterial strains, including multidrug-resistant organisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125–0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

The compound's efficacy against these pathogens suggests its potential as a lead compound in the development of new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, TFMAA has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms by which TFMAA exerts these effects are still under investigation but may involve inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the dual inhibitory effects of compounds similar to TFMAA on bacterial topoisomerases, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The lead compound exhibited favorable pharmacokinetic properties and showed efficacy in vivo against infections caused by resistant strains .

- Safety Profile Assessment : Safety assessments conducted on TFMAA derivatives indicated a good safety profile in vitro, with no significant cytotoxic effects observed across various cell lines tested. This suggests that TFMAA could be a viable candidate for further development into therapeutic agents .

- Structure-Activity Relationship (SAR) Studies : SAR studies have revealed that modifications to the trifluoromethoxy group can significantly affect the biological activity of related compounds. For instance, alterations in the substituents on the aromatic ring have been shown to enhance or diminish antimicrobial potency, indicating the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

2-(trifluoromethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXZCEUXKFLRHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69105-00-6 |

Source

|

| Record name | 2-(trifluoromethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.